molecular formula C13H15N3O3S B2512329 Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate CAS No. 306979-27-1

Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate

Cat. No.: B2512329
CAS No.: 306979-27-1
M. Wt: 293.34
InChI Key: YGVLDIJWAATPQV-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C13H15N3O3S and a molecular weight of 293.34 g/mol.

Preparation Methods

The synthesis of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate involves several steps, typically starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This core is then functionalized with a sulfanyl group and further esterified to form the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and target specific proteins.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Some similar compounds include:

    Ethyl 2-[(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate: This compound has a similar core structure but differs in the position and type of substituents.

    Other pyrido[1,2-a][1,3,5]triazin derivatives: These compounds share the same core but have different functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-19-11(17)9(3)20-12-14-10-6-5-8(2)7-16(10)13(18)15-12/h5-7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVLDIJWAATPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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